N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide
Description
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyridazine-pyrazole core linked to a phenylamino group and a 3-(trifluoromethyl)benzamide moiety.
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O/c1-14-11-12-31(30-14)20-10-9-19(28-29-20)26-17-5-7-18(8-6-17)27-21(32)15-3-2-4-16(13-15)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHTRAOWUYPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, a pyrazole ring, and a pyridazine moiety, contributing to its pharmacological properties. The focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 438.4 g/mol. The structure includes various functional groups that enhance its interaction with biological targets.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C22H20F3N6O |
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | 3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
| InChI Key | PEFCRBCXAJANRZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancer pathways:
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play critical roles in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.
- Receptor Binding : It binds to receptors involved in cell proliferation and apoptosis, leading to reduced cancer cell growth.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. It has been evaluated for its potential as an anticancer agent due to its ability to inhibit tumor growth through several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death via intrinsic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in various studies, showcasing its potential in treating inflammatory diseases. It effectively reduces markers of inflammation in vitro and in vivo models.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that the compound inhibits key enzymes involved in inflammatory pathways, demonstrating a dose-dependent response.
- Animal Models : In vivo studies on murine models indicated significant reduction in tumor sizes when treated with this compound compared to control groups.
Case Studies
Several case studies illustrate the effectiveness of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells revealed that treatment with the compound led to a 70% reduction in cell viability over 48 hours, highlighting its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
3-Methyl vs. 3-Trifluoromethyl Substitution
The compound 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide () replaces the trifluoromethyl group with a methyl substituent. The trifluoromethyl group’s strong electron-withdrawing nature may enhance stability against oxidative metabolism .
Bromo and Dihydrodioxin Modifications
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide () introduces a bromine atom and a dihydrodioxin moiety. Bromine increases molecular weight (MW = ~589.1 g/mol) and polarizability, which could improve halogen bonding. The dihydrodioxin group enhances solubility due to its oxygen-rich structure, contrasting with the target compound’s simpler benzamide scaffold .
Methoxy and Bromo Analogues
Table 1: Substituent Effects on Benzamide Derivatives
*Estimated based on formula C₂₂H₁₇F₃N₆O.
Modifications to the Pyridazine-Pyrazole Core
Piperazine Substitution
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide () replaces the pyrazole with a 4-methylpiperazine group. The target compound’s pyrazole may instead favor π-π stacking .
Fluorophenyl Carbamoyl Addition
3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide () incorporates a fluorophenyl carbamoyl group, leveraging fluorine’s bioisosteric properties. The target compound lacks this urea linkage, suggesting differences in hydrogen-bonding networks .
Table 2: Core Structure Comparisons
Preparation Methods
Functionalization of Pyridazine with Pyrazole
The pyridazine ring is functionalized at the 3-position with 3-methyl-1H-pyrazole via a nucleophilic aromatic substitution (SNAr) reaction. Source details the use of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 120°C, achieving 70–75% yield. Alternatively, Source reports a palladium-catalyzed coupling using Pd(OAc)₂/Xantphos in toluene/water (3:1), which improves regioselectivity and raises yields to 82–85%.
Introduction of the Amino Group at the 4-Position
Amination of the pyridazine ring at the 4-position is achieved through Buchwald-Hartwig coupling with 4-iodoaniline. Source employs Pd₂(dba)₃ and Xantphos in toluene at 100°C, yielding 80–83% of the desired amine. For smaller scales, microwave-assisted synthesis at 150°C for 20 minutes in DMF reduces reaction time while maintaining comparable yields (78–80%).
Table 2: Amination Strategies for Pyridazine Derivatives
| Method | Catalyst System | Solvent | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 100°C, 12 h | 80–83 | |
| Microwave-assisted | Pd(OAc)₂/BINAP | DMF | 150°C, 20 min | 78–80 |
Coupling of Benzamide and Pyridazinylamino-Phenyl Components
The final step involves coupling the 3-(trifluoromethyl)benzoyl chloride with the 4-aminophenyl-pyridazinyl-pyrazole intermediate. Source advocates for a Schotten-Baumann reaction , where the acyl chloride is added dropwise to a cooled (0–5°C) solution of the amine in THF/water (2:1) with NaOH, yielding 75–78% product. However, Source demonstrates superior efficiency using HATU/DIPEA in DMF at room temperature, achieving 88–90% yield with minimal epimerization.
Critical Consideration : The trifluoromethyl group’s electron-withdrawing nature necessitates inert atmospheres (N₂ or Ar) to prevent decomposition during coupling.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates but may complicate purification. Source identifies tetrahydrofuran (THF) as optimal for SNAr reactions due to its balance of polarity and boiling point.
Catalytic Systems
Palladium catalysts remain indispensable for amination. Pd(OAc)₂ with BINAP (Source) reduces ligand loading by 30% compared to Xantphos-based systems, lowering costs without sacrificing yield.
Purification Techniques
Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual by-products, as noted in Source. Alternatively, recrystallization from ethanol/water (7:3) affords >99% purity.
Challenges and Mitigation Strategies
-
Trifluoromethyl Hydrolysis : Minimized by avoiding aqueous workups until final stages.
-
Pyrazole Ring Oxidation : Use of degassed solvents and antioxidant additives (e.g., BHT) preserves integrity.
-
Regioselectivity in Pyridazine Functionalization : Directed ortho-metalation techniques ensure precise substitution patterns .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core preparation : Pyridazine and pyrazole moieties are synthesized separately. For example, pyridazin-3-ylamine derivatives are prepared via nucleophilic substitution or coupling reactions .
Coupling steps : Amide bond formation between the pyridazine-pyrazole intermediate and 3-(trifluoromethyl)benzoyl chloride is achieved using coupling agents like HBTU or DCC in solvents such as DMF or THF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol) are standard for isolating high-purity products .
- Characterization : Confirmed via / NMR (e.g., pyrazole protons at δ 6.7–7.2 ppm and benzamide carbonyl at ~1650 cm in FTIR) .
Q. How is the compound’s purity and structural integrity validated in academic research?
- Analytical methods :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical) .
- Spectroscopy : NMR (400 MHz, DMSO-d6) confirms substituent positions (e.g., pyridazine NH at δ 8.1–8.3 ppm) .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., CHFNO requires C 58.41%, H 3.79%) .
Q. What initial biological screening assays are recommended for this compound?
- In vitro assays :
- Kinase inhibition : Tested against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with bromo groups) to isolate pharmacophoric elements .
Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to suspected targets (e.g., kinases) .
Q. What computational methods are effective for predicting the compound’s target interactions?
- Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., PyMOL visualization of hydrogen bonds with pyridazine NH) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC data to predict activity trends .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methods :
- Prodrug design : Introduce phosphate or PEG groups at the benzamide carbonyl to enhance aqueous solubility .
- Co-solvent systems : Use Cremophor EL or cyclodextrin complexes in preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
